5-Aminolevulinic acid hydrochloride
Overview
Description
Aminolevulinic acid hydrochloride: is a hydrochloride salt form of aminolevulinic acid, a naturally occurring non-proteinogenic amino acid. It is an essential precursor in the biosynthesis of tetrapyrroles, such as heme, chlorophyll, and vitamin B12. This compound is widely used in medical and scientific research, particularly in photodynamic therapy and fluorescence-guided surgery .
Scientific Research Applications
Aminolevulinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry:
Biology:
Medicine:
- Utilized in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer .
- Employed in fluorescence-guided surgery to visualize malignant tissues .
Industry:
Mechanism of Action
Target of Action
5-Aminolevulinic acid hydrochloride (5-ALA HCl) is a porphyrin precursor . Its primary targets are cells where it is metabolized to protoporphyrin IX (PpIX), a photoactive compound . This compound is particularly useful in the treatment of actinic keratosis and visualization of gliomas .
Mode of Action
The mode of action of 5-ALA HCl involves its metabolic conversion to PpIX, which accumulates in the skin where 5-ALA has been applied . This process is known as photosensitization . When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .
Biochemical Pathways
5-ALA HCl is an intermediate in heme biosynthesis . It can be biosynthesized through the C4 pathway that uses succinyl-CoA and glycine as precursors, or through the C5 pathway that uses glutamate as a precursor . Two ALA molecules are coalesced to form a pyrrole ring, called porphobilinogen (PBG), a reaction catalyzed by ALA dehydratase (ALAD) .
Pharmacokinetics
It is known that approximately 25% of 5-ala is excreted in the urine in an unchanged form . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.
Result of Action
The result of 5-ALA HCl action is the production of PpIX, which, when exposed to light, leads to a cytotoxic process . This process is used in photodynamic therapy (PDT) for various types of cancer . It is also used to visualize tumorous tissue in neurosurgical procedures .
Action Environment
The action of 5-ALA HCl can be influenced by environmental factors. For instance, the compound is used only outdoors or in a well-ventilated area . Furthermore, the effectiveness of 5-ALA HCl in photodynamic therapy (PDT) can be influenced by the specific light wavelengths used .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Aminolevulinic acid hydrochloride plays a significant role in biochemical reactions. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It is also a photosensitizer, forming oxygen radicals with light energy . The compound interacts with several enzymes and proteins, including glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the expression levels of downstream genes affect enzyme activity and transcription of the this compound biosynthesis pathway, as well as cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This conversion process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to improve iron status and immune response in livestock .
Metabolic Pathways
This compound is involved in the metabolic pathways of tetrapyrrole biosynthesis, including the synthesis of chlorophyll, heme, and vitamin B12 . It interacts with enzymes such as glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminolevulinic acid hydrochloride can be synthesized through various methods. One common method involves the reaction of succinic anhydride with amide acetate under controlled conditions . Another method involves the Shemin pathway, where aminolevulinic acid is formed from the condensation of succinyl-CoA and glycine .
Industrial Production Methods: In industrial settings, aminolevulinic acid hydrochloride is produced using proprietary synthetic methods. The compound is typically stored at low temperatures to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Aminolevulinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Aminolevulinic acid can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Aminolevulinic acid can undergo substitution reactions with various reagents to form new compounds.
Major Products: The major products formed from these reactions include protoporphyrin IX and other tetrapyrrole derivatives, which are crucial in biological processes such as oxygen transport and photosynthesis .
Comparison with Similar Compounds
Methyl aminolevulinate: Another compound used in photodynamic therapy, but with different pharmacokinetic properties.
δ-Aminolevulinic acid: A similar compound with slight variations in its chemical structure and applications.
Uniqueness: Aminolevulinic acid hydrochloride is unique due to its high efficacy in penetrating tumor cell membranes and its ability to selectively accumulate in malignant tissues, making it highly effective in fluorescence-guided surgery and photodynamic therapy .
Properties
IUPAC Name |
5-amino-4-oxopentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045914 | |
Record name | Aminolevulinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-09-2 | |
Record name | Aminolevulinic acid hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminolevulinic acid hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5451-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5451-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminolevulinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINOLEVULINIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35KBM8JGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-ALA?
A1: 5-ALA is a precursor in the heme biosynthesis pathway. When administered, it leads to the accumulation of protoporphyrin IX (PpIX), a fluorescent photosensitizer, within cells. [] Upon light activation, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death. [, ]
Q2: How does 5-ALA differentiate between healthy and cancerous tissues?
A2: 5-ALA-induced PpIX tends to accumulate preferentially in rapidly dividing cells like cancer cells due to differences in metabolism and enzyme activity. [, ] This allows for selective targeting and visualization of cancerous tissues during fluorescence-guided surgery. [, , ]
Q3: What is the molecular formula and weight of 5-ALA hydrochloride?
A3: The molecular formula is C5H10ClNO3, and its molecular weight is 167.6 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize 5-ALA?
A4: While spectroscopic data isn't extensively discussed in the provided research, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment of 5-ALA hydrochloride.
Q5: Have any structural modifications to 5-ALA been explored, and how do they impact its activity?
A6: Research mentions the use of 5-aminolevulinate methyl ester hydrochloride (MAL-HCl) and 5-aminolevulinate phosphate (ALA-P) as alternatives to 5-ALA hydrochloride in photodynamic therapy. [] Some studies suggest that ALA-P might accumulate more selectively than 5-ALA hydrochloride, potentially leading to lower pain levels during treatment. []
Q6: What are the SHE (Safety, Health, and Environment) considerations surrounding 5-ALA hydrochloride use?
A8: While specific SHE regulations are not outlined in the provided research, pharmaceutical-grade 5-ALA hydrochloride undergoes rigorous safety and efficacy testing before approval for medical use, as exemplified by the European Medicines Agency's assessment. []
Q7: How is 5-ALA hydrochloride administered, and what is known about its absorption, distribution, metabolism, and excretion (ADME)?
A9: 5-ALA hydrochloride is administered orally or topically, depending on the application. [, , ] While specific ADME details are not extensively discussed in the provided research, it's known that 5-ALA is metabolized to PpIX, which plays a central role in its mechanism of action. [, ]
Q8: What preclinical and clinical evidence supports the efficacy of 5-ALA in treating various conditions?
A10: Multiple studies demonstrate the efficacy of 5-ALA-mediated photodynamic therapy in treating actinic keratosis, [, , , ] basal cell carcinoma, [, , ] and condylomata acuminata. [] It also shows promise in treating vulvar intraepithelial neoplasia, [] laryngeal papillomatosis, [] and bladder cancer. [, , ]
Q9: What analytical methods are used to assess the concentration and purity of 5-ALA hydrochloride?
A11: While specific methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for quantifying 5-ALA hydrochloride and assessing its purity. []
Q10: What are some key research tools and resources facilitating 5-ALA research?
A12: The development of fluorescence imaging techniques and specialized equipment, like the LESA-01-BIOSPEK spectrum analyzer, has significantly advanced the application of 5-ALA in fluorescence-guided surgery. []
Q11: What historical milestones have shaped the field of 5-ALA research?
A13: The FDA's approval of 5-ALA for photodynamic therapy in 1996 marked a significant milestone, paving the way for its widespread clinical use. []
Q12: How does 5-ALA research intersect with other scientific disciplines?
A14: 5-ALA research bridges various disciplines, including photochemistry, oncology, dermatology, urology, and microbiology, fostering collaborations and driving innovation in diagnostics and therapeutics. [, , , , , , , , , ]
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